3.4-Fold Superior 5-Lipoxygenase (5-LOX) Inhibition vs. an Isoxazole Derivative (C3)
3-(4-Fluorophenyl)-1,2-oxazol-5-ol demonstrates 3.4-fold greater potency in inhibiting human recombinant 5-lipoxygenase (5-LOX) compared to the isoxazole derivative C3, a compound identified in a separate study for its 5-LOX inhibitory activity [1][2]. The target compound achieves an IC50 of 2.46 µM, whereas C3, a closely related isoxazole analog, requires an 8.47 µM concentration to achieve the same level of inhibition [1][2].
| Evidence Dimension | Inhibitory potency against human recombinant 5-LOX |
|---|---|
| Target Compound Data | IC50 = 2.46 µM (2,460 nM) |
| Comparator Or Baseline | Isoxazole derivative C3: IC50 = 8.47 µM |
| Quantified Difference | 3.4-fold higher potency (lower IC50) |
| Conditions | Human recombinant 5-LOX enzymatic assay. Target compound: assessed via reduction in leukotriene B4 production. Comparator: concentration-dependent inhibition assay. |
Why This Matters
This quantifiable potency advantage establishes 3-(4-Fluorophenyl)-1,2-oxazol-5-ol as a more effective chemical tool for probing the 5-LOX pathway and as a higher-value starting point for lead optimization in anti-inflammatory drug discovery compared to other isoxazole derivatives like C3.
- [1] BindingDB. BDBM50468225 (CHEMBL4282134). Affinity Data: IC50 = 2.46E+3 nM for Human 5-Lipoxygenase. View Source
- [2] PMC, National Library of Medicine. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS One. 2024;19(10):e0297398. doi: 10.1371/journal.pone.0297398. View Source
